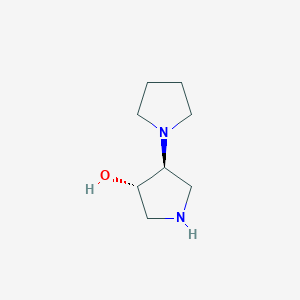

trans-1,3'-Bipyrrolidin-4'-ol

Description

Significance of Nitrogen-Containing Heterocycles in Asymmetric Synthesis

Nitrogen-containing heterocycles are fundamental components of many natural products and pharmaceuticals. beilstein-journals.orgrsc.org Their prevalence underscores the importance of developing synthetic methods that can introduce chirality in a controlled manner. mdpi.combohrium.com In asymmetric synthesis, these heterocyclic structures often serve as the backbone for chiral ligands or catalysts that can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. beilstein-journals.orgresearchgate.net The ability to synthesize enantioenriched nitrogen heterocycles is a significant goal in modern organic chemistry, with applications ranging from drug discovery to materials science. mdpi.com

Overview of Chiral Diamine and Amino Alcohol Ligands

Chiral diamines and amino alcohols are two of the most successful and widely used classes of ligands in asymmetric catalysis. chemrxiv.orgrsc.org Their effectiveness stems from their ability to form stable chelate complexes with metal centers, creating a well-defined and rigid chiral environment around the catalytic site. This coordination restricts the possible pathways of a reaction, thereby directing the stereochemical course.

Prominent examples of privileged chiral catalysts often incorporate these motifs. chemrxiv.org For instance, chiral diamines are central to the structure of many effective ligands used in asymmetric hydrogenations and other transformations. orgsyn.org Similarly, chiral amino alcohols have proven to be highly effective in a variety of reactions, including the enantioselective addition of organozinc reagents to aldehydes. uc.ptrsc.org The development of new and efficient syntheses for these ligands is an active area of research. researchgate.net Comparative studies have shown that in certain reactions, such as the alkylation of aldehydes with diethylzinc, chiral diamines can exhibit greater activity and selectivity than their structurally analogous amino alcohols. uc.pt

Historical Context of Bipyrrolidine Derivatives in Catalysis

The use of bipyrrolidine derivatives in catalysis has a notable history, particularly in the realm of organocatalysis. The pioneering work on L-proline-catalyzed intramolecular aldol (B89426) reactions set the stage for the development of a wide array of pyrrolidine-based organocatalysts. mdpi.comchimia.ch Following these initial discoveries, researchers began to explore more complex pyrrolidine (B122466) structures, including bipyrrolidine systems.

Notably, C2-symmetric chiral 2,2'-bipyrrolidine (B3281945) has been successfully employed as a ligand in asymmetric dihydroxylation and hydrogenation reactions. orgsyn.org The unique stair-like structure adopted by 2,2'-bipyrrolidine when coordinated to a metal or another atom creates a highly asymmetric environment, which has been exploited in the development of selective catalysts. orgsyn.org More recently, N-alkyl-2,2'-bipyrrolidine derivatives have emerged as effective organocatalysts for asymmetric Michael additions of ketones and aldehydes to nitroolefins. chimia.chwiley.comresearchgate.net These studies have demonstrated the potential of the bipyrrolidine scaffold to facilitate highly enantioselective carbon-carbon bond-forming reactions. wiley.comresearchgate.net

The compound at the center of this article, trans-1,3'-Bipyrrolidin-4'-ol, represents a distinct structural motif within the bipyrrolidine family. It features two pyrrolidine rings connected by a single carbon-nitrogen bond and possesses a hydroxyl group, classifying it as an amino alcohol. Its structure suggests potential as a ligand in asymmetric catalysis, a field where its unique stereochemistry and dual nitrogen functionality could offer novel reactivity and selectivity. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-4-pyrrolidin-1-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c11-8-6-9-5-7(8)10-3-1-2-4-10/h7-9,11H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAZVRGJPIDDOQ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CNCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@H]2CNC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 1,3 Bipyrrolidin 4 Ol

Strategies for Diastereoselective and Enantioselective Synthesis

Achieving high levels of diastereoselectivity and enantioselectivity is a primary objective in the synthesis of trans-1,3'-bipyrrolidin-4'-ol. Various methodologies have been explored to control the stereochemistry at the multiple chiral centers within the molecule.

Direct Construction of the Bipyrrolidine Core

The direct formation of the bipyrrolidine skeleton is a common approach. One such method involves the cyclization of appropriately substituted amine precursors. For instance, the reaction of 1,3-diaminopropane (B46017) with an aldehyde or ketone, followed by a cyclization step, can form the bipyrrolidine structure. smolecule.com Another strategy for constructing C2-symmetric 1,2-diamines, a class of compounds related to the bipyrrolidine core, utilizes the diastereocontrolled synthesis from precursors like 5-spirocyclohexylisoimidazole. researchgate.net

Stereocontrolled Functionalization of Pyrrolidine (B122466) Precursors

An alternative to de novo synthesis of the bipyrrolidine core is the functionalization of pre-existing pyrrolidine rings. This strategy often leverages the chirality of readily available starting materials like proline or 4-hydroxyproline. mdpi.com These natural amino acids provide a chiral pool from which various substituted pyrrolidines can be synthesized. mdpi.com The stereochemistry of the final product is dictated by the controlled introduction of substituents onto the pyrrolidine ring. A versatile approach to the pyrrolizidine (B1209537) skeleton, a related bicyclic system, involves the regio- and stereoselective azidolysis of a chiral vinyl epoxide, followed by asymmetric dihydroxylation. nih.gov This highlights the power of stereocontrolled reactions on functionalized precursors.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. wikipedia.org These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org For example, Evans oxazolidinones are widely used auxiliaries in stereoselective aldol (B89426) reactions to create contiguous stereocenters. wikipedia.org Similarly, camphorsultam can act as a chiral auxiliary in Michael additions and Claisen rearrangements. wikipedia.org While specific examples for the direct synthesis of trans-1,3'-bipyrrolidin-4'-ol using this method are not extensively documented in the provided results, the principle is broadly applicable to the synthesis of chiral heterocyclic compounds. rsc.org The use of a chiral relay auxiliary has been demonstrated in the synthesis of homochiral α-amino acids, showcasing the potential of this strategy. rsc.org

Organocatalytic and Metal-Catalyzed Asymmetric Routes

In recent years, organocatalysis and transition-metal catalysis have emerged as powerful methods for asymmetric synthesis. beilstein-journals.org Organocatalysts, which are small chiral organic molecules, can be used to achieve enantioselective synthesis with high yields and selectivity. smolecule.comthieme.de For instance, proline derivatives can be used as chiral catalysts to control stereochemistry during pyrrolidine ring formation. The development of recyclable organocatalysts is also a significant advancement, allowing for more sustainable and cost-effective large-scale synthesis. beilstein-journals.org

Transition-metal catalysis is another cornerstone of modern asymmetric synthesis. nih.gov Metal complexes with chiral ligands can catalyze a wide range of enantioselective transformations, including hydrogenations, cycloadditions, and cross-coupling reactions. nih.govdiva-portal.org Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides are particularly effective for the synthesis of pyrrolidine derivatives. mdpi.com Similarly, rhodium-catalyzed asymmetric intramolecular 1,4-additions have been successfully employed for the enantioselective synthesis of chiral indanones, demonstrating the potential of this approach for creating cyclic structures with high stereocontrol. organic-chemistry.org The choice of ligand is crucial, with even simple and cost-effective ligands like MonoPhos showing excellent catalytic activity. organic-chemistry.org

Precursor Design and Stereochemical Control

The design of the starting materials is fundamental to achieving the desired stereochemistry in the final product. The stereoselectivity of a reaction is often influenced by the steric and electronic properties of the precursors.

For instance, in the synthesis of pyrrolidines via a three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters catalyzed by Yb(OTf)3, the reaction favors the formation of the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org This highlights how the inherent reactivity of the chosen precursors can dictate the diastereomeric outcome.

The use of chiral building blocks, such as those derived from the chiral pool, is a common strategy. tcichemicals.com As mentioned earlier, (S)-prolinol, derived from the reduction of proline, is a key starting material for many pyrrolidine-containing compounds. mdpi.com The inherent chirality of these precursors is transferred to the final product through a series of stereocontrolled transformations.

Optimization of Reaction Conditions for Yield and Stereoselectivity

Fine-tuning reaction parameters is critical for maximizing both the yield and the stereoselectivity of a synthetic transformation. Key variables that are often optimized include the choice of catalyst, solvent, temperature, pressure, and the nature of any additives.

The impact of reaction conditions is evident in various synthetic methodologies. For example, in the palladium-catalyzed carboamination for the synthesis of pyrrolidinones, the choice of ligand and reaction temperature significantly affects the conversion and yield. umich.edu Similarly, in the rhodium-catalyzed asymmetric intramolecular 1,4-addition, optimization revealed that aqueous K3PO4 as a base and toluene (B28343) as the solvent provided the best results in terms of yield and enantioselectivity. organic-chemistry.org

The following table provides a hypothetical example of how reaction conditions could be optimized for a generic diastereoselective reaction leading to a bipyrrolidine derivative.

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) |

| 1 | Pd(OAc)2 (2) | P(o-tol)3 | Toluene | 80 | 60:40 | 75 |

| 2 | Pd(OAc)2 (2) | DPEphos | Toluene | 80 | 85:15 | 88 |

| 3 | Pd(OAc)2 (2) | XPhos | Toluene | 100 | >95:5 | 92 |

| 4 | Pd(OAc)2 (1) | XPhos | Dioxane | 100 | >95:5 | 90 |

This table is a representative example and does not reflect actual experimental data for the synthesis of trans-1,3'-Bipyrrolidin-4'-ol.

Purification and Isolation Techniques for Stereoisomers

The synthesis of 1,3'-Bipyrrolidin-4'-ol typically results in a mixture of stereoisomers, including both cis and trans diastereomers, each as a racemic mixture of enantiomers. The isolation of the pure trans-1,3'-Bipyrrolidin-4'-ol is a crucial step that relies on the distinct physical and chemical properties of the diastereomers. researchgate.net The primary techniques employed for this purpose are chromatographic separation and crystallization of diastereomeric salts.

Chromatographic Separation

Chromatography is a powerful technique for separating compounds with different polarities and structural arrangements. For the separation of cis and trans isomers of 1,3'-Bipyrrolidin-4'-ol, flash chromatography is a common and effective method. mysagestore.com Since diastereomers have different physical properties, they will interact differently with the stationary phase of the chromatography column, allowing for their separation. mysagestore.com

Reversed-phase chromatography, often utilizing a C18-functionalized silica (B1680970) gel stationary phase, can be particularly effective. mysagestore.com A gradient elution system, for instance, with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve baseline separation of the diastereomers. mysagestore.com The fractions containing the desired trans isomer can be collected, combined, and the solvent evaporated to yield the purified product. High-performance liquid chromatography (HPLC) can be used for both analytical confirmation of purity and for preparative-scale separation to obtain highly pure isomers. researchgate.netnih.gov

Interactive Table 1: Illustrative Flash Chromatography Parameters for Diastereomer Separation

| Parameter | Condition | Rationale |

| Stationary Phase | Silica Gel C18 | Reversed-phase media separates compounds based on hydrophobicity; diastereomers often exhibit sufficient differences. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | A gradient elution (e.g., 5% to 95% Acetonitrile) allows for the separation of compounds with a range of polarities. Formic acid improves peak shape for amines. |

| Detection | UV at 210 nm or ELSD | UV detection for compounds with a chromophore, or Evaporative Light Scattering Detection (ELSD) for compounds lacking a strong chromophore. |

| Outcome | Separation of cis and trans isomers | The less polar isomer typically elutes first in reversed-phase chromatography. |

Crystallization of Diastereomeric Salts

Following the separation of the trans diastereomer from the cis isomer, the resulting product is a racemic mixture of (3'S,4'S)- and (3'R,4'R)-1,3'-Bipyrrolidin-4'-ol. To isolate a single enantiomer, a technique known as chiral resolution via diastereomeric salt formation is frequently employed. wikipedia.org

This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org Common resolving agents for amines include optically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different solubilities. researchgate.netwikipedia.org

The mixture of diastereomeric salts is then subjected to fractional crystallization. researchgate.net By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts will preferentially crystallize out of the solution. gavinpublishers.comucl.ac.uk This crystalline salt can be isolated by filtration. Finally, the chiral resolving agent is removed, typically by treatment with a base, to yield the desired enantiomerically pure trans-1,3'-Bipyrrolidin-4'-ol. wikipedia.org The other enantiomer can often be recovered from the mother liquor.

Interactive Table 2: General Protocol for Chiral Resolution by Diastereomeric Salt Crystallization

| Step | Procedure | Purpose |

| 1. Salt Formation | React racemic trans-1,3'-Bipyrrolidin-4'-ol with an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic Acid) in a suitable solvent (e.g., ethanol). | To form a mixture of two diastereomeric salts: [(3'S,4'S)-amine:(R)-acid] and [(3'R,4'R)-amine:(R)-acid]. |

| 2. Crystallization | Heat the solution to dissolve the salts, then cool slowly to allow for selective crystallization of the less soluble diastereomer. | To separate the diastereomeric salts based on their differential solubility. mdpi.com |

| 3. Isolation | Isolate the precipitated crystals by filtration and wash with a small amount of cold solvent. | To collect the solid, less soluble diastereomeric salt. |

| 4. Liberation of Amine | Dissolve the purified diastereomeric salt in water and treat with a base (e.g., NaOH) to deprotonate the amine and the resolving agent. | To break the salt and liberate the free amine. wikipedia.org |

| 5. Extraction | Extract the enantiomerically pure amine into an organic solvent (e.g., dichloromethane), dry, and concentrate. | To isolate the final, enantiomerically pure product. |

Stereochemical Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Configuration Assignment

The absolute and relative configuration of chiral molecules is fundamental to their identity. Advanced spectroscopic methods are indispensable tools for this purpose. sioc-journal.cnrsc.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments, are powerful for determining the through-space proximity of atoms, which helps in assigning relative stereochemistry. nih.gov X-ray crystallography provides the most definitive method for determining the absolute configuration of a molecule in the solid state by mapping the precise three-dimensional arrangement of its atoms. sioc-journal.cn Other techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can also provide crucial information about the stereochemistry in solution. sioc-journal.cn However, no specific application of these techniques to "trans-1,3'-Bipyrrolidin-4'-ol" has been documented in the available literature.

Conformational Preferences and Dynamics in Solution and Solid State

In solution, the molecule would likely exist as an equilibrium of different conformers. The study of these dynamics often involves temperature-dependent NMR studies and computational methods like Density Functional Theory (DFT) to calculate the relative energies of different conformations. researchgate.netufms.br In the solid state, the conformation is fixed within the crystal lattice, and its study would primarily rely on X-ray diffraction data. ethz.ch The analysis of conformational equilibria is critical as the dominant conformer can dictate the molecule's reactivity and biological interactions. libretexts.orgualberta.ca Unfortunately, specific experimental or theoretical data on the conformational landscape of trans-1,3'-Bipyrrolidin-4'-ol is not available.

Chemical Reactivity and Derivatization of Trans 1,3 Bipyrrolidin 4 Ol

Reactivity of the Hydroxyl Group

The secondary alcohol in the 4'-position of the pyrrolidine (B122466) ring is a key site for chemical modification, enabling esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The hydroxyl group of trans-1,3'-Bipyrrolidin-4'-ol can readily undergo esterification. This reaction typically involves treating the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides. For instance, reaction with an acyl chloride in the presence of a base would yield the corresponding ester. While this is a fundamental reaction for secondary alcohols, specific literature examples detailing the esterification of trans-1,3'-Bipyrrolidin-4'-ol are not prevalent. General methods for the efficient derivatization of secondary hydroxyl groups, such as using alkyl chloroformates, have been developed and could be applied to this compound. nih.gov

Etherification, the formation of an ether linkage, is another potential transformation. This can be achieved under various conditions, for example, through a Williamson ether synthesis. This process would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Given the presence of two basic amine nitrogens in the molecule, careful selection of reagents and reaction conditions would be necessary to achieve selective O-alkylation over N-alkylation.

Oxidation Pathways

Oxidation of the secondary hydroxyl group on the trans-1,3'-Bipyrrolidin-4'-ol molecule would yield the corresponding ketone, trans-1,3'-Bipyrrolidin-4'-one . This transformation can be accomplished using a variety of standard oxidizing agents. The choice of oxidant would depend on the desired selectivity and reaction conditions, especially to avoid potential side reactions involving the amine centers. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents, Swern oxidation, or Dess-Martin periodinane. The resulting ketone introduces a new carbonyl functionality, which can serve as a handle for further derivatization, such as reductive amination or Wittig reactions.

Reactivity of the Amine Centers

The two secondary amine centers in the bipyrrolidine structure are nucleophilic and basic, making them highly reactive towards a variety of electrophiles.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms can be functionalized through N-alkylation and N-acylation. N-alkylation, typically performed with alkyl halides, can lead to mono- or di-substituted products on either or both of the pyrrolidine rings, depending on the stoichiometry and reaction conditions.

N-acylation involves the reaction of the amine centers with acylating agents like acyl chlorides or anhydrides to form stable amide linkages. masterorganicchemistry.com This is a common strategy in medicinal chemistry to introduce a variety of substituents. For example, reacting a related aminopyrrolidine derivative with 4-chlorobutanoyl chloride in the presence of a base like sodium hydroxide (B78521) is a documented method for N-acylation. googleapis.com This general procedure highlights the feasibility of acylating the pyrrolidine nitrogen in the trans-1,3'-Bipyrrolidin-4'-ol scaffold.

Formation of Amide and Urea (B33335) Derivatives

The nucleophilic nature of the amine centers makes them ideal for forming amide and urea derivatives, which are significant functional groups in many biologically active compounds. nih.govnih.gov

Amide bond formation can be achieved by coupling the amine with a carboxylic acid using a coupling reagent, such as DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate the reaction under mild conditions. masterorganicchemistry.comchemistrysteps.com A patent for Vanin inhibitors describes the synthesis of amide derivatives by reacting amine compounds with carboxylic acids. googleapis.com In one example, an amine is reacted with 6-Fluoropyridine-3-carboxylic acid in NMP at 150°C. googleapis.com This demonstrates a practical application of amide formation involving a pyrrolidine-containing fragment.

| Reactants | Reagents/Conditions | Product Type | Reference |

| Amine | Carboxylic Acid, Coupling Reagents (e.g., DCC, EDC) | Amide | masterorganicchemistry.comchemistrysteps.com |

| Amine (e.g., Cumylamine) | 6-Fluoropyridine-3-carboxylic acid, NMP, 150°C | Pyridine-3-carboxamide derivative | googleapis.com |

Urea derivatives are typically synthesized by reacting the amine with an isocyanate. organic-chemistry.orgmdpi.com The secondary amines of trans-1,3'-Bipyrrolidin-4'-ol would be expected to react with various isocyanates (R-N=C=O) to form N,N'-disubstituted urea derivatives. This reaction is generally high-yielding and proceeds under mild conditions. The synthesis of ureas can also be accomplished using phosgene (B1210022) substitutes like triphosgene (B27547) or carbonyldiimidazole, which first generate an isocyanate or an activated carbamoyl (B1232498) intermediate in situ. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | General Reference |

| Amine | Isocyanate (R-N=C=O) | Disubstituted or Trisubstituted Urea | organic-chemistry.org |

| Amine | Triphosgene, then another Amine | Urea | mdpi.com |

Quaternization and Salt Formation

Further reaction of the tertiary amines resulting from N-alkylation can lead to the formation of quaternary ammonium (B1175870) salts. This is typically achieved by treating the amine with an excess of a reactive alkyl halide, such as methyl iodide. This process, known as quaternization, would result in a permanent positive charge on the nitrogen atom.

Given the basic nature of the two secondary amine groups, trans-1,3'-Bipyrrolidin-4'-ol readily forms salts when treated with acids. The commercially available form of this compound is often the dihydrochloride (B599025) salt (trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride ), indicating that both nitrogen atoms are protonated by hydrochloric acid. bldpharm.comchemicalbook.com This salt formation increases the compound's polarity and water solubility.

Applications in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Derived from trans-1,3'-Bipyrrolidin-4'-ol

The synthesis of chiral ligands from readily available chiral precursors is a cornerstone of asymmetric catalysis. The structure of trans-1,3'-Bipyrrolidin-4'-ol, featuring two nitrogen atoms and a hydroxyl group, presents multiple points for functionalization to create a variety of ligand types.

N,N-Bidentate Ligands

There is no specific information available in the searched literature regarding the design and synthesis of N,N-bidentate ligands derived from trans-1,3'-Bipyrrolidin-4'-ol.

N,O-Bidentate Ligands

There is no specific information available in the searched literature regarding the design and synthesis of N,O-bidentate ligands derived from trans-1,3'-Bipyrrolidin-4'-ol.

Multidentate Ligands and Macrocyclic Systems

There is no specific information available in the searched literature regarding the design and synthesis of multidentate ligands or macrocyclic systems derived from trans-1,3'-Bipyrrolidin-4'-ol.

Metal Complexation Chemistry

The coordination of chiral ligands to metal centers is fundamental to the creation of effective asymmetric catalysts. The geometry of the resulting metal complex, influenced by the ligand's structure, is critical in determining the stereochemical outcome of a catalyzed reaction.

Coordination Modes with Transition Metals (e.g., Cu, Ni, Ag, Fe)

There is no specific information available in the searched literature regarding the coordination modes of ligands derived from trans-1,3'-Bipyrrolidin-4'-ol with transition metals such as copper, nickel, silver, or iron.

Influence of Ligand Structure on Metal Center Geometry

There is no specific information available in the searched literature detailing how the structure of ligands derived from trans-1,3'-Bipyrrolidin-4'-ol influences the geometry of the metal center in their complexes.

Enantioselective Catalytic Reactions Utilizing Derived Ligands

The chiral structure of bipyrrolidine derivatives can be harnessed by coordinating them to a metal center, creating a chiral environment that directs the approach of substrates in a catalytic cycle. This strategy has been applied to a range of important chemical transformations.

Asymmetric Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com The asymmetric variant provides access to chiral compounds with significant structural complexity. sciencevision.org While various catalytic systems have been developed, those employing chiral bipyrrolidine derivatives have shown notable success, particularly in organocatalytic versions of this reaction (see Section 5.4).

In metal-catalyzed versions, chiral ligands create a defined steric and electronic environment around the metal ion, which activates the Michael acceptor. Although direct applications of trans-1,3'-Bipyrrolidin-4'-ol-metal complexes are not extensively documented in this specific reaction, the broader class of chiral bipyrrolidine ligands has been explored. For instance, chiral cobalt(III) complexes with ligands derived from chiral diamines have been used as catalysts for the asymmetric Michael addition of glycine (B1666218) Schiff bases to activated olefins. rsc.org Similarly, N-heterocyclic carbenes combined with a thiourea (B124793) moiety have been developed as bifunctional catalysts for enantioselective seleno-Michael additions, a process that forms a carbon-selenium bond. nih.gov

Enantioselective 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, which are common motifs in biologically active compounds and natural products. wikipedia.org The reaction between an azomethine ylide and an alkene, for example, produces the highly valuable pyrrolidine (B122466) scaffold. wikipedia.org Achieving enantioselectivity in these reactions often relies on the use of a chiral metal-ligand complex to control the facial selectivity of the cycloaddition. wikipedia.org

Researchers have successfully synthesized novel chiral phosphine (B1218219) ligands derived from a bipyrrolidine scaffold for this purpose. In one study, a ligand synthesized from (R,R)-1-benzyl-2,2'-bipyrrolidine was used in combination with silver triflate (AgOTf) to catalyze the [3+2] cycloaddition of azomethine ylides with various alkenes. thieme-connect.com This catalytic system afforded highly substituted pyrrolidines with good yields and moderate to high levels of diastereoselectivity and enantioselectivity. thieme-connect.com The results demonstrate the potential of chiral bipyrrolidine-based ligands to effectively control the stereochemical outcome of complex, multi-component reactions. thieme-connect.com

| Azomethine Ylide Precursor | Alkene | Yield (%) | diastereomeric ratio (exo/endo) | enantiomeric excess (ee, %) |

|---|---|---|---|---|

| Methyl N-benzylideneglycinate | Dimethyl maleate | 86 | >19:1 | 70 |

| Methyl N-benzylideneglycinate | N-Phenylmaleimide | 90 | >19:1 | 76 |

| Methyl N-benzylideneglycinate | (E)-Dimethyl 2-butenedioate | 88 | 1:1.2 | 65 (for endo) |

| Methyl N-benzylideneglycinate | Methyl acrylate | 81 | 1:1.7 | 50 (for endo) |

Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for forming C-C bonds to aromatic rings. researchgate.net Its asymmetric variant is a powerful tool for synthesizing enantioenriched compounds containing an aryl or heteroaryl moiety. mdpi.comnih.gov While numerous catalytic systems have been developed, including those with chiral metal complexes and organocatalysts, the application of ligands derived from trans-1,3'-Bipyrrolidin-4'-ol is not extensively reported. mdpi.comresearchgate.net

However, the closely related pyrrolidine scaffold is central to some of the most successful organocatalysts for this transformation. For instance, chiral imidazolidinones, which feature a pyrrolidine ring, have been shown to be highly effective catalysts for the enantioselective Friedel-Crafts alkylation of pyrroles with α,β-unsaturated aldehydes. princeton.edu This organocatalytic approach operates by forming a chiral iminium ion, which lowers the LUMO of the enal and activates it for nucleophilic attack by the electron-rich pyrrole, all while effectively shielding one face of the electrophile to ensure high enantioselectivity. princeton.edu

| α,β-Unsaturated Aldehyde | Catalyst | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|---|

| Cinnamaldehyde | Imidazolidinone TFA Salt | 87 | 93 |

| (E)-3-(2-Naphthyl)acrylaldehyde | Imidazolidinone TFA Salt | 89 | 91 |

| (E)-3-(2-Furyl)acrylaldehyde | Imidazolidinone TFA Salt | 79 | 92 |

| Crotonaldehyde | Imidazolidinone HClO4 Salt | 86 | 89 |

Enantioselective Hydroamination Reactions

Enantioselective hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing chiral amines. nih.gov Despite its appeal, developing general and highly selective catalysts remains a challenge. nih.gov Successful catalytic systems have been based on a variety of metals, including iridium, rhodium, palladium, and early transition metals like calcium and lanthanides. nih.govnih.govnih.govrsc.org

The enantioselectivity in these reactions is dictated by the chiral ligand coordinated to the metal center. Ligands such as DTBM-SEGPHOS for iridium catalysts and chiral PHOX ligands for palladium catalysts have enabled the highly enantioselective intermolecular hydroamination of unactivated alkenes. nih.govnih.gov For intramolecular reactions, chiral bis-amide ligands derived from (R)-BINAM have been used with calcium catalysts to produce chiral pyrrolidines with moderate enantioselectivity. rsc.org While the use of chiral diamine derivatives is a recurring theme in this area, the specific application of ligands derived from trans-1,3'-Bipyrrolidin-4'-ol has not been prominently featured in the literature.

Other Asymmetric C-C and C-X Bond Forming Reactions

The versatility of chiral bipyrrolidine ligands extends to other important asymmetric transformations. An example is the enantioselective addition of aryl groups to aldehydes, a key method for producing chiral diarylmethanols, which are valuable precursors for many biologically active compounds. nih.gov

In this context, C2-symmetric ligands based on a 2,2'-bipyrrolidine (B3281945) core have been developed. Specifically, chiral Salan-type ligands, which are tetradentate and wrap around a metal center, have been synthesized from (R,R)-2,2'-bispyrrolidine. nih.gov When used with Ti(OiPr)4, these ligands effectively catalyze the asymmetric addition of arylboronic acids to aldehydes, yielding chiral diarylmethanols in high yields and with good enantioselectivity. nih.gov This demonstrates that the rigid bipyrrolidine framework can be successfully incorporated into more complex ligand architectures to achieve high levels of stereocontrol in C-C bond-forming reactions.

| Aldehyde | Arylboronic Acid | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | Phenylboronic acid | 88 | 83 |

| 4-Chlorobenzaldehyde | Phenylboronic acid | 92 | 81 |

| 4-Methoxybenzaldehyde | Phenylboronic acid | 85 | 78 |

| 2-Naphthaldehyde | Phenylboronic acid | 89 | 82 |

Organocatalytic Applications of trans-1,3'-Bipyrrolidin-4'-ol Derivatives

In addition to serving as ligands in metal complexes, chiral pyrrolidine-based molecules can function as standalone organocatalysts. nih.gov This approach avoids the use of potentially toxic or expensive metals and often involves milder reaction conditions. The catalytic activity of these amines typically stems from their ability to form chiral enamines or iminium ions with carbonyl substrates.

Derivatives of 2,2'-bipyrrolidine have proven to be excellent organocatalysts for the asymmetric Michael addition of ketones and aldehydes to nitroolefins. researchgate.net For example, N-isopropyl-2,2'-bipyrrolidine catalyzes the addition of various ketones to trans-β-nitrostyrene, producing the corresponding γ-nitro ketones with high yields and enantioselectivities. researchgate.net The catalyst operates via an enamine activation mechanism, where the chiral bipyrrolidine reacts with the ketone to form a nucleophilic chiral enamine, which then attacks the nitroolefin with high facial selectivity. researchgate.net This methodology has been successfully applied to generate products with excellent diastereomeric and enantiomeric ratios. researchgate.net

Furthermore, the pyrrolidine core is a key feature in catalysts for other organocatalytic reactions, such as the Friedel-Crafts alkylation discussed in section 5.3.3. princeton.edu The ability of these catalysts to activate substrates through transient, covalent bonding (e.g., enamine or iminium ion formation) while providing a well-defined chiral environment is the key to their success. The simultaneous presence of a chiral bipyrrolidine core and an acid additive in some commercially available catalysts offers a practical advantage for these transformations. nih.gov

| Ketone | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, %) |

|---|---|---|---|

| Cyclohexanone | 98 | 95:5 | 95 (for syn) |

| Cyclopentanone | 98 | 95:5 | 92 (for syn) |

| Acetone | 96 | - | 85 |

| Hydroxyacetone | 98 | <5:95 | 98 (for anti) |

Brønsted Base Catalysis

No research findings or data tables detailing the use of trans-1,3'-Bipyrrolidin-4'-ol in Brønsted base catalysis have been identified in the available scientific literature.

Hydrogen Bonding Catalysis

No research findings or data tables detailing the use of trans-1,3'-Bipyrrolidin-4'-ol in hydrogen bonding catalysis have been identified in the available scientific literature.

Mechanistic Investigations of Catalytic Processes

Elucidation of Reaction Pathways and Transition States

A thorough understanding of a catalytic process begins with mapping the complete reaction pathway, including the identification of all intermediates and transition states. For a catalyst like trans-1,3'-Bipyrrolidin-4'-ol, this would typically be approached through computational methods, such as Density Functional Theory (DFT) calculations. Such studies would model the interaction of the catalyst with substrates, for instance, in classic carbon-carbon bond-forming reactions like the aldol (B89426) masterorganicchemistry.comlibretexts.orglibretexts.orgquora.com or Michael additions masterorganicchemistry.comjmaterenvironsci.comwikipedia.orgorganic-chemistry.org.

These computational models would aim to determine the geometries and relative energies of key species along the reaction coordinate. For example, in an enamine-based mechanism, which is common for proline-type catalysts wikipedia.orgnii.ac.jp, one would expect to model the formation of the enamine intermediate, its subsequent attack on an electrophile, and the final hydrolysis step to release the product and regenerate the catalyst. The calculated energy barriers for each step would help to identify the most plausible reaction pathway. Currently, no published DFT studies specifically detailing these transition states for trans-1,3'-Bipyrrolidin-4'-ol have been identified.

Role of Chiral Ligand in Stereoselectivity

The primary interest in chiral molecules like trans-1,3'-Bipyrrolidin-4'-ol lies in their ability to induce stereoselectivity, leading to the preferential formation of one enantiomer of a product over the other. smolecule.com The stereochemical outcome of a reaction is determined at the stereodifferentiating transition state. The chiral ligand controls the facial selectivity of the substrate's approach by creating a sterically and electronically defined chiral environment.

For proline and its derivatives, established transition state models like the Houk-List model explain the observed stereoselectivity in aldol reactions through specific hydrogen bonding and steric interactions. nii.ac.jpnih.gov In the case of trans-1,3'-Bipyrrolidin-4'-ol, the trans relationship between the two pyrrolidine (B122466) rings and the presence of the 4'-hydroxyl group would be expected to play a crucial role in orienting the substrates within the transition state assembly. The hydroxyl group, for instance, could act as a hydrogen-bond donor, further organizing the transition state. researchgate.net However, without experimental data (e.g., product enantiomeric excess under various conditions) or computational modeling specific to this catalyst, any proposed transition state model remains hypothetical.

Spectroscopic Analysis of Catalyst-Substrate/Intermediate Interactions

Spectroscopic techniques are powerful tools for gaining experimental insight into catalytic mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, can be used to observe the formation of catalyst-substrate complexes and reaction intermediates in solution. acs.orgscirp.org For example, in-situ NMR studies could potentially identify the enamine or iminium ion intermediates that are postulated in many organocatalytic cycles involving amine catalysts. chemrxiv.orgnih.gov

Saturation Transfer Difference (STD-NMR) is another valuable technique for studying the binding epitopes of a ligand (or substrate) to a larger protein (or catalyst), revealing which parts of the molecule are in close contact. acs.org Such studies on trans-1,3'-Bipyrrolidin-4'-ol could elucidate how it binds to substrates and whether both pyrrolidine rings and the hydroxyl group are involved in the interaction. To date, no such spectroscopic studies detailing the interactions of trans-1,3'-Bipyrrolidin-4'-ol with substrates or the characterization of its catalytic intermediates have been reported.

Kinetic Studies and Rate-Determining Steps

For a multi-step catalytic reaction, identifying the RDS is key to optimizing the reaction conditions. For instance, if the formation of the enamine is the slow step, modifications to the catalyst or conditions to accelerate this step would be beneficial. Conversely, if the C-C bond-forming step is rate-determining, efforts would focus on the electronic and steric factors influencing that transition state. No kinetic data or determination of the rate law for any reaction catalyzed by trans-1,3'-Bipyrrolidin-4'-ol is currently available in the literature.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure

There are currently no published studies that specifically detail the use of Density Functional Theory (DFT) to investigate the electronic structure of trans-1,3'-Bipyrrolidin-4'-ol. Such calculations would be invaluable for understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack.

Molecular Modeling of Conformational Landscapes and Stereoisomerism

A detailed analysis of the conformational landscape of trans-1,3'-Bipyrrolidin-4'-ol through molecular modeling techniques has not been reported. Due to the presence of two non-planar pyrrolidine (B122466) rings and a stereocenter at the hydroxyl-bearing carbon, the molecule can adopt various conformations and exists as different stereoisomers. A systematic computational study would be required to identify the low-energy conformers and to understand the energy barriers between them, which would be critical for assessing its potential use as a chiral ligand or in drug design.

Theoretical Prediction of Catalytic Performance and Enantioselectivity

The structure of trans-1,3'-Bipyrrolidin-4'-ol, featuring a chiral center and multiple nitrogen atoms capable of coordinating to metals, suggests its potential as a ligand in asymmetric catalysis. However, no theoretical studies have been published that predict its performance or enantioselectivity in any catalytic reaction. Such predictive studies are essential for the rational design of new catalysts and for guiding experimental efforts.

Docking Studies of Ligand-Metal-Substrate Complexes

In the context of catalysis, understanding the three-dimensional structure of the catalyst-substrate complex is paramount. Molecular docking studies are a powerful tool for this purpose. To date, no docking studies involving trans-1,3'-Bipyrrolidin-4'-ol, either as a ligand in a metal complex or interacting with a biological target, are available in the scientific literature. These studies would be necessary to elucidate potential mechanisms of action and to rationalize any observed catalytic activity or biological effects.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems

The pyrrolidine (B122466) scaffold is a cornerstone of modern asymmetric organocatalysis, with proline and its derivatives being extensively used to catalyze a wide range of enantioselective transformations. wikipedia.orgrsc.org The bipyrrolidine structure of trans-1,3'-Bipyrrolidin-4'-ol, combined with its inherent chirality and the presence of a hydroxyl group, suggests its potential as a novel organocatalyst or as a ligand in metal-catalyzed reactions.

Future research could focus on the following areas:

Asymmetric Organocatalysis: Derivatives of trans-1,3'-Bipyrrolidin-4'-ol could be synthesized and evaluated as catalysts for various asymmetric reactions, such as aldol (B89426) and Michael additions. The presence of two pyrrolidine rings may offer unique stereochemical control and reactivity compared to single-ring systems. The hydroxyl group can be a key feature for establishing hydrogen bonding interactions with substrates, enhancing stereoselectivity.

Bifunctional Catalysis: The molecule could be functionalized to incorporate both a nucleophilic secondary amine and a Brønsted acid or base moiety, leading to bifunctional catalysts. This approach can enhance catalytic activity and selectivity by simultaneously activating both the nucleophile and the electrophile.

Ligand Development for Asymmetric Catalysis: The bipyrrolidine framework can act as a chiral bidentate ligand for transition metals. chemrxiv.orgdurham.ac.uk The coordination of metal centers like palladium, copper, or rhodium could lead to novel catalysts for a variety of asymmetric transformations, including allylic alkylations, hydrogenations, and cyclopropanations. The stereochemistry of the bipyrrolidine backbone would be crucial in determining the enantioselectivity of these reactions.

| Catalyst Type | Potential Reaction | Key Features of trans-1,3'-Bipyrrolidin-4'-ol |

| Organocatalyst | Asymmetric Aldol Reaction | Chiral scaffold, hydroxyl group for H-bonding |

| Organocatalyst | Asymmetric Michael Addition | Bipyrrolidine backbone for stereocontrol |

| Metal-Ligand Complex | Asymmetric Allylic Alkylation | Bidentate chelation, chiral environment |

| Metal-Ligand Complex | Asymmetric Hydrogenation | Defined steric and electronic properties |

Applications in Flow Chemistry and Continuous Processes

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. The application of flow chemistry to the synthesis of heterocyclic compounds, including pyrrolidines, is a rapidly growing field. nih.govrsc.org

Emerging research directions in this area include:

Continuous Synthesis of trans-1,3'-Bipyrrolidin-4'-ol and its Derivatives: Developing a continuous flow process for the synthesis of the target molecule would enable its efficient and scalable production. This could involve the use of packed-bed reactors with immobilized reagents or catalysts. durham.ac.uk

Flow-Based Catalytic Screening: Microreactor technology can be employed for the high-throughput screening of trans-1,3'-Bipyrrolidin-4'-ol derivatives as catalysts for various reactions. This would accelerate the discovery of new and efficient catalytic systems.

Integration with Downstream Processing: Continuous flow synthesis can be coupled with in-line purification and analysis techniques, leading to a fully automated and streamlined process for producing and evaluating new catalysts and materials. The synthesis of chiral amines and amino alcohols, which are structurally related to the target compound, has been successfully demonstrated in continuous flow systems. nih.govrsc.org

Green Chemistry Aspects of Synthesis and Catalysis

The principles of green chemistry are increasingly important in chemical synthesis and catalysis. frontiersin.orgresearchgate.net Future research on trans-1,3'-Bipyrrolidin-4'-ol should prioritize the development of environmentally benign methodologies.

Key areas of focus include:

Sustainable Synthetic Routes: The development of synthetic routes that utilize renewable starting materials, minimize the use of hazardous reagents and solvents, and reduce waste generation is a primary goal. tandfonline.com This could involve exploring biocatalytic methods or employing green solvents such as water or ionic liquids. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions.

| Green Chemistry Principle | Application to trans-1,3'-Bipyrrolidin-4'-ol |

| Use of Renewable Feedstocks | Synthesis from bio-based precursors |

| Use of Safer Solvents | Reactions in water, ethanol, or ionic liquids |

| Catalysis | Development of highly efficient and recyclable catalysts |

| Atom Economy | Designing synthetic routes with high atom efficiency |

| Waste Prevention | Minimizing by-product formation |

Exploration of New Functional Materials and Architectures

The unique structure of trans-1,3'-Bipyrrolidin-4'-ol makes it an attractive building block for the construction of novel functional materials and supramolecular architectures.

Potential research directions include:

Pyrrolidinium-Based Ionic Liquids: N-alkylation of the pyrrolidine rings can lead to the formation of novel chiral ionic liquids. alfa-chemistry.comacs.org These materials could find applications as chiral solvents or electrolytes in electrochemical devices. The physicochemical properties of these ionic liquids can be tuned by varying the counter-anion. mdpi.com

Metal-Organic Frameworks (MOFs): The bipyrrolidine structure can be functionalized with coordinating groups, such as carboxylic acids or pyridyls, to serve as a chiral organic linker for the synthesis of MOFs. nih.govresearchgate.net These porous materials could have applications in asymmetric catalysis, chiral separations, and sensing.

Self-Assembled Monolayers and Nanostructures: The hydroxyl group provides a handle for anchoring the molecule to surfaces, enabling the formation of self-assembled monolayers with specific chiral properties. These could be utilized in chiral recognition and sensing applications.

| Material Type | Potential Application | Key Features of trans-1,3'-Bipyrrolidin-4'-ol |

| Chiral Ionic Liquids | Asymmetric synthesis, chiral separations | Chiral bipyrrolidine core, tunable properties |

| Metal-Organic Frameworks | Heterogeneous catalysis, enantioselective separations | Chiral and rigid backbone for framework construction |

| Self-Assembled Monolayers | Chiral sensors, enantioselective surfaces | Hydroxyl group for surface attachment, defined stereochemistry |

Q & A

Q. 1.1. What are the recommended synthetic routes for trans-1,3'-Bipyrrolidin-4'-ol, and how can stereochemical purity be ensured?

The synthesis typically involves multi-step reactions, including cyclization and stereoselective coupling. A plausible route starts with pyrrolidine precursors, where stereochemical control is achieved using chiral auxiliaries or catalysts. For example, the dihydrochloride salt form (CAS 960289-59-2) suggests post-synthetic salt formation to stabilize the product . Key steps include:

- Stereocontrol : Use of enantiomerically pure starting materials or asymmetric catalysis to maintain the trans configuration.

- Purification : Recrystallization from methanol or ethanol to isolate the diastereomerically pure compound .

- Validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (>98%) .

Q. 1.2. Which spectroscopic techniques are most effective for characterizing trans-1,3'-Bipyrrolidin-4'-ol?

- NMR Spectroscopy : H and C NMR are critical for confirming the bipyrrolidine scaffold and hydroxyl group position. The trans configuration is validated via coupling constants (e.g., for vicinal protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 156.23 (CHNO) .

- IR Spectroscopy : O–H stretching (~3200–3500 cm) and N–H bending (if protonated) provide functional group evidence .

Q. 1.3. How does the dihydrochloride salt form (CAS 960289-59-2) affect solubility and stability?

The dihydrochloride form enhances aqueous solubility, making it suitable for biological assays. Stability studies indicate:

- pH Sensitivity : Stable in acidic conditions (pH 2–4) but hydrolyzes above pH 6. Store at –20°C under inert atmosphere .

- Hygroscopicity : Requires desiccated storage to prevent deliquescence .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported biological activity data for trans-1,3'-Bipyrrolidin-4'-ol derivatives?

Discrepancies often arise from:

- Enantiomeric Impurities : Even minor impurities (e.g., 2% cis isomer) can skew receptor-binding assays. Validate purity via chiral chromatography .

- Solvent Effects : Activity may vary in DMSO vs. aqueous buffers due to aggregation. Use dynamic light scattering (DLS) to assess colloidal stability .

- Metabolic Instability : Hepatic microsome assays can identify rapid degradation pathways, guiding structural modifications (e.g., fluorination) .

Q. 2.2. What mechanistic insights exist for trans-1,3'-Bipyrrolidin-4'-ol in enantioselective catalysis?

The compound’s rigid trans conformation facilitates its role as a ligand in asymmetric catalysis:

Q. 2.3. How can computational modeling optimize the design of trans-1,3'-Bipyrrolidin-4'-ol-based inhibitors?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like dopamine receptors. The hydroxyl group forms hydrogen bonds with Asp114 in D receptors .

- MD Simulations : Reveal conformational flexibility under physiological conditions, highlighting the importance of the trans configuration for sustained target engagement .

- QSAR Models : Correlate substituent effects (e.g., N-alkylation) with IC values to prioritize synthetic targets .

Methodological Considerations

Q. 3.1. What strategies mitigate side reactions during N-functionalization of trans-1,3'-Bipyrrolidin-4'-ol?

Q. 3.2. How should researchers design stability-indicating assays for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.